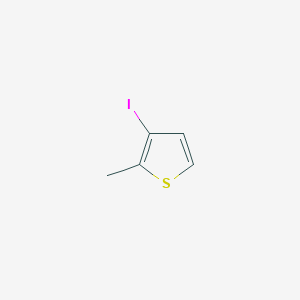

3-Iodo-2-methylthiophene

Description

Structure

3D Structure

Properties

CAS No. |

16494-34-1 |

|---|---|

Molecular Formula |

C5H5IS |

Molecular Weight |

224.06 g/mol |

IUPAC Name |

3-iodo-2-methylthiophene |

InChI |

InChI=1S/C5H5IS/c1-4-5(6)2-3-7-4/h2-3H,1H3 |

InChI Key |

XSPLJKDMNBFTKL-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CS1)I |

Canonical SMILES |

CC1=C(C=CS1)I |

Synonyms |

3-Iodo-2-methylthiophene |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo 2 Methylthiophene

Indirect Synthetic Routes via Halogen Exchange

Indirect routes to 3-iodo-2-methylthiophene often commence with a more readily available starting material, such as 3-bromo-2-methylthiophene (B1266441), and proceed through a halogen exchange reaction. These methods offer an alternative synthetic pathway, particularly when direct iodination proves to be unselective or low-yielding.

A prominent indirect strategy involves a halogen-metal interconversion, specifically the formation of a thienyllithium intermediate, which is subsequently trapped with an iodine source. This method leverages the high reactivity of organolithium reagents to facilitate the introduction of the iodine atom.

The formation of 2-methyl-3-thienyllithium from 3-bromo-2-methylthiophene is typically achieved through a lithium-halogen exchange reaction. wikipedia.org This process involves treating the brominated thiophene (B33073) with a strong organolithium base, most commonly n-butyllithium (n-BuLi), at cryogenic temperatures. The reaction is generally carried out in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to maintain the stability of the highly reactive organolithium species. prepchem.commt.comlibretexts.org The low temperatures, often around -78 °C, are crucial to prevent side reactions and decomposition of the thienyllithium intermediate. prepchem.com The C-Li bond in the resulting organolithium compound is highly polarized, rendering the carbon atom strongly nucleophilic and basic. wikipedia.orgmt.com

Once the 2-methyl-3-thienyllithium intermediate is formed in situ, it is quenched with a suitable electrophilic iodine source to yield this compound. wikipedia.org Molecular iodine (I₂) is a commonly employed trapping agent. The reaction proceeds via a nucleophilic attack of the carbanionic center of the thienyllithium on the iodine molecule, displacing a lithium iodide salt and forming the desired carbon-iodine bond. The high reactivity of the organolithium intermediate ensures that this trapping reaction is generally efficient and rapid, even at low temperatures.

While halogen-metal exchange followed by iodolysis is a powerful synthetic tool in the laboratory, its translation to an industrial scale presents several challenges. The use of highly reactive and often pyrophoric organolithium reagents like n-BuLi necessitates stringent safety protocols and specialized handling equipment. wikipedia.org The requirement for cryogenic temperatures (typically below -70 °C) for the formation and maintenance of the organolithium intermediates adds significant operational costs and complexity on an industrial scale. prepchem.commt.com Maintaining these low temperatures in large reactors is energy-intensive and requires specialized cooling systems. Furthermore, the handling of large volumes of flammable etheric solvents poses additional safety risks. These factors can limit the economic viability of such processes for large-scale production. mt.com

An alternative to the organolithium route is the copper(I) iodide-promoted halogen exchange, often referred to as an aromatic Finkelstein reaction. This method allows for the conversion of aryl bromides, including 3-bromo-2-methylthiophene, to their corresponding iodides under milder conditions than those required for organolithium chemistry. The reaction is typically catalyzed by a copper(I) salt, with copper(I) iodide (CuI) being a common choice, often in the presence of a ligand to enhance the catalyst's activity. Diamine ligands have been shown to be effective in promoting this transformation. The reaction generally involves heating the aryl bromide with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent. This method avoids the use of highly reactive and pyrophoric organolithium reagents and cryogenic conditions, making it a potentially more scalable and safer alternative for industrial applications.

| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Halogen-Metal Interconversion and Iodolysis | 3-bromo-2-methylthiophene, n-BuLi, I₂ | Cryogenic temperatures (e.g., -78 °C), inert atmosphere | High reactivity, generally good yields | Requires cryogenic conditions, use of pyrophoric reagents, scalability challenges |

| Copper(I) Iodide-Promoted Halogen Exchange | 3-bromo-2-methylthiophene, CuI, iodide salt (e.g., NaI), ligand (optional) | Elevated temperatures, inert atmosphere | Milder conditions than organolithium routes, avoids pyrophoric reagents, potentially more scalable and safer | May require higher temperatures, catalyst and ligand costs |

Chemical Reactivity and Synthetic Transformations of 3 Iodo 2 Methylthiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

3-Iodo-2-methylthiophene is a valuable building block in organic synthesis, largely due to its participation in a variety of transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the thiophene (B33073) ring, providing access to a diverse range of more complex molecules.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. libretexts.org this compound can serve as the halide partner in this reaction, coupling with various boronic acids or their derivatives to yield 3-aryl- or 3-vinyl-2-methylthiophenes.

The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. libretexts.orgnih.gov For instance, the use of sterically hindered borane (B79455) reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can lead to anti-Markovnikov addition to alkenes, generating organoboranes that can then be coupled with compounds like this compound. youtube.com

A study on the Suzuki-Miyaura coupling of iodo(difluoroenol) derivatives highlighted that changing the solvent from isopropanol (B130326) to tert-butanol (B103910) can suppress the formation of deiodinated side products and improve the yields of the desired coupled products. nih.gov While not directly involving this compound, this finding suggests that solvent choice is a critical parameter for optimizing similar coupling reactions.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst/Ligand | Base | Solvent | Temperature | Notes |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Reflux | A common set of conditions for Suzuki couplings. |

| PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 80-100 °C | Often used for more challenging substrates. |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | Room Temp - 100 °C | SPhos is a bulky phosphine (B1218219) ligand that can promote high turnover numbers. |

This table represents typical conditions and may need optimization for specific substrates.

The Stille coupling reaction provides another versatile method for carbon-carbon bond formation by coupling an organotin compound (stannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orglibretexts.org this compound can be effectively coupled with a variety of organostannanes, including vinyl-, aryl-, and alkynylstannanes, to create more complex molecular architectures. wikipedia.orgorgsyn.org

A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org The reaction mechanism involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. libretexts.org

The choice of palladium catalyst and ligands is critical. For instance, the use of bulky, electron-rich phosphine ligands can facilitate the reaction with less reactive organic chlorides. orgsyn.org The addition of copper(I) salts can also enhance the reactivity of the coupling partners. orgsyn.org The Stille reaction has proven invaluable in the total synthesis of complex natural products due to its mild reaction conditions and high functional group tolerance. orgsyn.org

Table 2: Representative Stille Coupling Reaction Parameters

| Palladium Catalyst | Ligand | Additive | Solvent | Temperature |

| Pd(PPh₃)₄ | - | CuI | DMF | 80 °C |

| Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | Room Temp - 100 °C |

| Pd(OAc)₂ | Tri-2-furylphosphine | LiCl | THF | 50 °C |

This table illustrates common parameters; specific reactions may require different conditions for optimal results.

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically co-catalyzed by palladium and copper complexes, is a powerful tool for synthesizing arylalkynes and conjugated enynes. wikipedia.orglibretexts.org this compound serves as an excellent substrate for this transformation, readily coupling with a variety of terminal alkynes.

The reaction is generally carried out under mild conditions, often at room temperature, using a base such as an amine, which can also act as the solvent. wikipedia.org The mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which are advantageous for certain applications. organic-chemistry.org These often employ bulky and electron-rich ligands to promote the catalytic cycle. libretexts.org

In systems containing more than one iodine atom, such as diiodothiophenes, the regioselectivity of the Sonogashira coupling becomes a critical consideration. Generally, the more reactive C-I bond will undergo coupling first. This reactivity is influenced by the electronic environment of the carbon atom to which the iodine is attached. libretexts.org

For instance, in a molecule with two different halide substituents, the alkyne will preferentially add to the site with the more reactive halide, which is typically iodide over bromide or chloride. libretexts.org When the same halide is present at different positions, the coupling tends to occur at the more electrophilic site. libretexts.org Furthermore, studies on other dihaloaromatic systems have shown that the choice of catalyst and ligand can significantly influence the regioselectivity of the coupling reaction. rsc.org For example, in the case of 9-substituted-6-chloro-2,8-diiodopurines, the use of a palladium catalyst with a monodentate ligand like Pd(PPh₃)₄ favored alkynylation at the C2-I bond, whereas catalysts with bidentate or electron-rich monodentate phosphine ligands switched the preferred coupling site to the C8-position. rsc.org This catalyst-controlled regioselectivity offers a powerful strategy for the selective functionalization of polyhalogenated aromatic systems.

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond. wikipedia.org This method is particularly useful for coupling alkyl, vinyl, or aryl groups. organic-chemistry.org this compound can be coupled with various Grignard reagents via the Kumada reaction.

The reaction is advantageous due to the ready availability and direct use of Grignard reagents. organic-chemistry.org However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. wikipedia.orgorganic-chemistry.org The choice of catalyst is crucial, with nickel-phosphine complexes like dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) being commonly employed. orgsyn.org

An improved process for the Kumada coupling of 3-halothiophenes involves using 2-methyl tetrahydrofuran (B95107) as a solvent, which allows for higher concentrations of the Grignard reagent and minimizes the formation of dithienyl side-products, leading to higher yields. google.com

Table 3: Common Catalysts for Kumada Coupling

| Catalyst | Typical Substrates | Notes |

| NiCl₂(dppp) | Aryl and vinyl halides | A widely used and effective catalyst. |

| Pd(PPh₃)₄ | Aryl and vinyl halides | Can offer different reactivity and selectivity compared to nickel catalysts. |

| NiCl₂(dmpe) | Alkyl halides | dmpe = 1,2-Bis(dimethylphosphino)ethane |

The selection of the catalyst depends on the specific substrates and desired outcome.

Direct arylation is an increasingly important and atom-economical method for forming carbon-carbon bonds, as it involves the coupling of an aromatic C-H bond with an aryl halide, thus avoiding the pre-functionalization step of creating an organometallic reagent. core.ac.uk Thiophene and its derivatives are particularly well-suited substrates for direct arylation reactions.

For 2-methylthiophene (B1210033), direct arylation with aryl bromides can be achieved using a palladium catalyst in the presence of a base. acs.org The reaction typically occurs at the C5 position due to the directing effect of the methyl group and the inherent reactivity of the thiophene ring. acs.org A study demonstrated that isolated arylpalladium complexes can react directly with 2-methylthiophene to afford 5-aryl-2-methylthiophenes in high yields without the need for additional activators. acs.org

Palladium-catalyzed direct arylation of other substituted thiophenes, such as 3-(methylsulfinyl)thiophenes, has also been developed for the selective synthesis of 2-arylated and 2,5-diarylated products. nih.gov These methods often employ low catalyst loadings and tolerate a variety of functional groups. nih.gov Flow chemistry has also been applied to the direct arylation of thiophenes, offering improved efficiency and scalability. core.ac.uk

Sonogashira Coupling Reactions with Terminal Alkynes

Lithium-Halogen Exchange Reactions for Organometallic Precursors

The carbon-iodine bond in this compound is a key functional group that enables the formation of highly reactive organometallic intermediates. One of the most fundamental and widely utilized transformations is the lithium-halogen exchange reaction, which converts the relatively unreactive aryl iodide into a potent organolithium nucleophile. wikipedia.org This reaction is a cornerstone in the synthesis of more complex thiophene derivatives.

The process involves treating this compound with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org The exchange is typically rapid, even at very low temperatures (e.g., -78 °C), due to the high kinetic reactivity of organolithium compounds and the favorable nature of the iodine exchange. scribd.comharvard.edu The general reaction is as follows:

Reaction Scheme: Lithium-Iodine Exchange

Where R is typically an alkyl group like butyl.

This equilibrium lies far to the right, driven by the formation of the more stable thienyllithium species compared to the starting alkyllithium reagent. The stability of the resulting carbanionic center on the thiophene ring is greater than that of the alkyl group, which favors the product side of the reaction. wikipedia.orgharvard.edu The rate of halogen exchange follows the trend I > Br > Cl, making iodo-substituted compounds like this compound ideal substrates for this transformation. wikipedia.org

The resulting organometallic precursor, 2-methyl-3-thienyllithium, is a powerful synthetic intermediate. It can be trapped in situ with a wide variety of electrophiles to introduce new functional groups at the 3-position of the thiophene ring.

Table 1: Examples of Synthetic Transformations via 2-Methyl-3-thienyllithium

| Electrophile | Reagent Example | Product Class |

| Aldehydes/Ketones | Benzaldehyde | Secondary/Tertiary Alcohols |

| Esters | Ethyl acetate | Ketones (after hydrolysis) |

| Carbon dioxide | CO₂ (gas or solid) | Carboxylic Acids |

| Alkyl halides | Methyl iodide | Alkylated Thiophenes |

| Silyl halides | Trimethylsilyl chloride | Silylated Thiophenes |

The lithium-halogen exchange is kinetically controlled and often proceeds faster than other potential side reactions, such as deprotonation of the methyl group or the thiophene ring. scribd.com The use of two equivalents of t-butyllithium is a common strategy; the first equivalent performs the exchange, and the second reacts with the tert-butyl iodide byproduct, driving the reaction to completion. harvard.edu The choice of solvent is also critical, with ethereal solvents like diethyl ether or tetrahydrofuran (THF) being common, as they can solvate the lithium cation and influence the reactivity of the organolithium species. researchgate.net

Electrophilic Aromatic Substitution: Influence of the Methyl Group on Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming electrophile. For this compound, both the methyl group and the iodine atom influence the regiochemical outcome. However, the directing effect of the methyl group is generally more pronounced in activating the ring towards substitution.

The methyl group at the C2 position is an electron-donating group (EDG) through an inductive effect and hyperconjugation. This increases the electron density of the thiophene ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted thiophene. libretexts.org Thiophene itself is more reactive than benzene (B151609) in EAS reactions, and the addition of an activating group further enhances this reactivity. pearson.com

The directing influence of a substituent is determined by its ability to stabilize the carbocation intermediate (the arenium ion or sigma complex) that is formed during the reaction. stackexchange.comlibretexts.org Let's consider the possible sites for electrophilic attack on this compound: C4 and C5.

Attack at C5: When an electrophile attacks the C5 position, the positive charge in the resulting arenium ion can be delocalized onto the C2 carbon, which bears the electron-donating methyl group. This allows for direct stabilization of the positive charge by the methyl group, making this intermediate particularly stable. libretexts.org Three resonance structures can be drawn for this intermediate. stackexchange.com

Attack at C4: Attack at the C4 position results in an arenium ion where the positive charge is never located on the carbon adjacent to the methyl group. Consequently, it receives less stabilization from the electron-donating substituent. stackexchange.com

Therefore, the methyl group strongly directs incoming electrophiles to the C5 position. The iodine at C3 has a weaker, deactivating inductive effect but its lone pairs could participate in resonance stabilization. However, the activating and directing effect of the C2-methyl group is the dominant factor.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of 2-Methylthiophene Derivatives

| Reaction | Electrophile (E⁺) | Major Product | Minor Product(s) |

| Nitration | NO₂⁺ | 2-Methyl-5-nitrothiophene | 2-Methyl-3-nitrothiophene |

| Halogenation | Br⁺, Cl⁺ | 5-Halo-2-methylthiophene | 3-Halo-2-methylthiophene |

| Friedel-Crafts Acylation | RCO⁺ | 2-Acetyl-5-methylthiophene | 2-Acetyl-3-methylthiophene |

This table illustrates the general regioselectivity for a 2-methylthiophene system, which serves as a model for the expected outcome with this compound, where the C5 position is the most activated site.

The stability of the intermediate determines the reaction pathway with the lower activation energy, leading to the preferential formation of the C5-substituted product. libretexts.orglibretexts.org The reaction is completed by the loss of a proton from the site of attack, restoring the aromaticity of the thiophene ring. masterorganicchemistry.com

Applications of 3 Iodo 2 Methylthiophene As a Synthetic Intermediate

Versatile Building Block in Complex Organic Synthesis

The utility of 3-iodo-2-methylthiophene in synthetic organic chemistry is largely attributed to its role as a versatile intermediate. The iodine substituent acts as an effective leaving group, facilitating a range of cross-coupling reactions that are fundamental to modern organic synthesis.

Chemists employ this compound as a foundational scaffold to construct a wide array of complex organic structures. It is a common substrate in palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These powerful bond-forming reactions allow for the introduction of various aryl, heteroaryl, alkyl, and alkynyl groups at the 3-position of the thiophene (B33073) ring. For example, the Suzuki coupling reaction with boronic acids or the Stille coupling with organostannanes are widely used methods to create new carbon-carbon bonds. clockss.org Such transformations are crucial for synthesizing molecules with potential applications in medicinal chemistry and materials science. The ability to participate in these varied reactions makes this compound an indispensable tool for accessing diverse and complex molecular architectures. clockss.orgnih.gov

Table 1: Cross-Coupling Reactions Utilizing Thiophene Intermediates

| Coupling Reaction | Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Catalyst | Resulting Bond |

|---|---|---|---|---|

| Suzuki Coupling | Halo-thiophene (e.g., this compound) | Organoboronic acid/ester | Palladium complex | C-C |

| Stille Coupling | Halo-thiophene (e.g., this compound) | Organostannane | Palladium complex | C-C |

| Sonogashira Coupling | Halo-thiophene (e.g., this compound) | Terminal alkyne | Palladium/Copper complex | C-C (sp) |

Precursor in Materials Science for Advanced Functional Materials

The thiophene ring is an electron-rich aromatic system, which imparts useful electronic and optical properties to materials that incorporate this moiety. Consequently, this compound is a sought-after precursor for the development of functional organic materials.

One of the most significant applications of this compound is in the synthesis of conductive polymers, particularly polythiophenes. google.com These materials are of great interest for their ability to conduct electricity, making them suitable for a range of applications in organic electronics.

This compound can be polymerized to form poly(3-methylthiophene). The properties of the resulting polymer are highly dependent on the regioregularity of the polymer chain, which refers to the specific arrangement of the monomer units. cmu.edu Head-to-tail (HT) coupling of the 2-methyl-3-thienyl units results in a more planar polymer backbone, which enhances π-electron delocalization along the chain. This increased delocalization leads to higher electrical conductivity. cmu.edu The presence of the methyl group also influences the polymer's solubility and processability, which are critical factors for fabricating thin films for electronic devices. researchgate.net

Polythiophenes and their derivatives, synthesized from precursors like this compound, are key components in various organic electronic devices. google.com In OLEDs, these polymers can be used as the emissive layer, where they generate light upon electrical excitation, or as charge-transport layers that facilitate the movement of charge carriers within the device. In OPVs, these polymers often serve as the electron-donating material in the photoactive layer. Upon absorbing sunlight, the polymer generates excitons (bound electron-hole pairs), which are then separated at an interface with an electron-accepting material to produce a photocurrent. The development of these conductive polymers is a key area of research for creating flexible and transparent electronic devices. google.comfrontiersin.org

Beyond its use in conductive polymers, this compound is a building block for a variety of photoelectric materials. researchgate.net These materials are designed to interact with light, either by converting light into electrical signals (photodetection) or by emitting light in response to an electrical current (electroluminescence). Research in this area involves synthesizing well-defined oligomers and small molecules incorporating the 2-methylthiophene (B1210033) unit to fine-tune their photoelectric properties. The goal is to create materials with high charge carrier mobility, strong light absorption, and efficient energy conversion for applications in next-generation solar cells, sensors, and displays. researchgate.netmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups and probe the electronic structure of the molecule through its characteristic vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The absorption frequencies are characteristic of the specific bonds and functional groups present. For 3-iodo-2-methylthiophene, the IR spectrum provides a unique "fingerprint" and confirms the presence of its key structural components. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains complex vibrations unique to the molecule as a whole. docbrown.info

Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group/Bond |

|---|---|---|

| 3100 - 3000 | C-H stretching | Aromatic (Thiophene ring) |

| 2975 - 2850 | C-H stretching | Alkyl (Methyl group) |

| 1500 - 1400 | C=C stretching | Aromatic (Thiophene ring) |

| 1470 - 1365 | C-H bending | Alkyl (Methyl group) |

| ~800 | C-S stretching | Thiophene (B33073) ring |

| 600 - 500 | C-I stretching | Iodo-substituent |

Raman spectroscopy is a powerful, non-destructive technique that provides information on molecular vibrations, structure, and electronic properties. In conjugated systems like thiophene derivatives, Raman spectroscopy is particularly sensitive to the degree of π-electron delocalization along the molecular backbone. kyushu-u.ac.jp The symmetric C=C stretching mode of the thiophene ring, often referred to as the Я mode, is a sensitive reporter of molecular structure and conjugation. nih.gov

Studies on oligothiophenes have shown that the intensity ratio between the main C=C and C–C stretching Raman bands can serve as a direct marker of π-delocalization, providing crucial information about the effective conjugation length and conformational order. acs.org For this compound and its derivatives, changes in the position and relative intensity of these characteristic Raman bands can be used to monitor how structural modifications or intermolecular interactions affect the planarity and electronic conjugation of the thiophene ring. nih.govacs.org A reduction in π-delocalization, for instance due to induced structural disorder, typically results in a measurable change in the Raman intensity patterns. acs.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. For thiophene-based compounds, these techniques are essential for understanding how chemical structure influences properties like color and photophysical behavior.

The UV-Vis absorption spectrum of thiophene and its derivatives is characterized by intense absorption bands in the UV region, which arise from π → π* electronic transitions within the conjugated system of the aromatic ring. researchgate.net The position of the maximum absorption wavelength (λ_max) is highly sensitive to the nature and position of substituents on the thiophene ring. nii.ac.jp

For this compound, both the methyl group (an electron-donating group) and the iodine atom (a halogen substituent) are expected to cause a bathochromic shift (a shift to longer wavelengths) of the λ_max compared to unsubstituted thiophene (λ_max ≈ 231-235 nm). nii.ac.jpacs.org This red-shift is a direct consequence of the substituents modifying the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By synthesizing various derivatives of this compound and analyzing their UV-Vis spectra, researchers can probe how changes in the electronic structure affect the conjugation and the energy of these electronic transitions.

UV Absorption Data for Thiophene and Substituted Derivatives

| Compound | Typical λ_max (nm) | Transition Type |

|---|---|---|

| Thiophene | ~235 | π → π |

| 2-Methylthiophene (B1210033) | ~236 | π → π |

| This compound (Expected) | > 240 | π → π* |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine its crystal system, space group, and the exact coordinates of each atom in the unit cell. This information allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Below is a hypothetical data table summarizing the kind of crystallographic information that would be obtained from a single-crystal X-ray diffraction analysis of this compound, based on typical values for related organoiodine and thiophene compounds.

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | Typically 2, 4, or 8 |

| Calculated Density (ρ) | g/cm³ |

| Bond Length (C-I) | ~2.05 - 2.15 Å |

| Bond Length (C-S) | ~1.70 - 1.75 Å |

| Bond Length (C-C in ring) | ~1.36 - 1.44 Å |

| Bond Angle (C-C-I) | ~125° - 130° |

Electron Spin Resonance (ESR) for Radical Species and Charge Transfer Complex Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for studying species that have unpaired electrons. This includes free radicals, radical ions, and charge-transfer (CT) complexes. The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field.

In the context of this compound, ESR would be particularly useful for investigating its radical cation, which could be generated through chemical or electrochemical oxidation. The resulting ESR spectrum would provide information about the distribution of the unpaired electron's spin density across the thiophene ring. The g-value, analogous to the chemical shift in NMR, would be characteristic of the radical's electronic environment. Hyperfine coupling of the unpaired electron with the magnetic nuclei in the molecule (¹H and potentially ¹²⁷I) would lead to a splitting of the ESR signal, providing detailed information about the molecular structure of the radical.

Furthermore, thiophene derivatives are known to form charge-transfer complexes with electron acceptors like iodine (I₂). rsc.org In such complexes, there is a partial transfer of electron density from the electron-rich thiophene (the donor) to the iodine (the acceptor). While these complexes are not typically radical species in their ground state, ESR can be used to study photo-induced or thermally-induced radical pairs within the complex. Studies on related poly(thiophene) derivatives doped with iodine have shown the utility of ESR in characterizing the resulting paramagnetic species. korea.ac.krdongguk.edu The interaction between the sulfur atom of the thiophene ring and iodine is a key factor in the formation of these complexes. rsc.orgrsc.org

The expected ESR spectral parameters for a hypothetical radical cation of this compound are summarized in the table below. These values are estimated based on data from ESR studies of other thiophene-based radical cations. rsc.orgwiserpub.com

| Parameter | Expected Value/Information | Significance |

|---|---|---|

| g-value | ~2.002 - 2.004 | Indicates the electronic environment of the unpaired electron. |

| Hyperfine Coupling (aH) - Methyl Protons | Variable, depends on spin density at C2 | Provides information on the spin distribution onto the methyl group. |

| Hyperfine Coupling (aH) - Ring Protons | Variable, depends on spin density at C4 and C5 | Maps the delocalization of the unpaired electron within the thiophene ring. |

| Hyperfine Coupling (aI) - Iodine | Potentially observable, but often broadens the signal | Indicates spin density on the iodine atom. |

| Linewidth (ΔH) | Variable | Influenced by unresolved hyperfine couplings and relaxation processes. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, including atoms, molecules, and condensed phases. For molecules like substituted thiophenes, DFT calculations can provide valuable information about their geometry, electronic properties, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 3-Iodo-2-methylthiophene, this would involve determining the most stable bond lengths, bond angles, and dihedral angles. Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds and evaluates their relative energies. While specific data for this compound is not available, such studies on related thiophene (B33073) derivatives are crucial for understanding their three-dimensional structure and its influence on their properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller gap generally suggests higher reactivity. For substituted thiophenes, DFT calculations are routinely used to determine these orbital energies and the resulting gap, providing insights into their electronic behavior.

Interactive Data Table: Illustrative HOMO-LUMO Data for Thiophene Derivatives (Hypothetical)

Note: The following data is illustrative for demonstrating the concept and is not based on actual computational results for this compound, as such data was not found in the searched literature.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiophene | -6.5 | -1.2 | 5.3 |

| 2-Methylthiophene (B1210033) | -6.3 | -1.1 | 5.2 |

| 3-Iodothiophene | -6.6 | -1.5 | 5.1 |

Prediction of Regioselectivity in Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a key reaction for thiophenes. Computational methods, particularly DFT, can be employed to predict the most likely position of electrophilic attack on the thiophene ring. This is often achieved by calculating the relative energies of the possible intermediates (sigma-complexes) formed during the reaction. The position that leads to the most stable intermediate is generally the preferred site of substitution. Additionally, molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of a molecule, providing a qualitative prediction of where an electrophile is most likely to attack. For this compound, such calculations would be invaluable in predicting the outcome of reactions like nitration, halogenation, or acylation.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling allows for the detailed investigation of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For a given reaction of this compound, computational modeling could elucidate the step-by-step mechanism, providing a deeper understanding of how the reaction proceeds and what factors influence its efficiency. Such studies are vital for optimizing reaction conditions and designing new synthetic routes.

Conclusion and Future Research Directions

Synopsis of Current Research on 3-Iodo-2-methylthiophene

Research on this compound has solidified its role as a critical building block in organic synthesis, particularly for creating functionalized thiophene-based materials. researchgate.net Its utility stems from the strategic placement of the methyl group and the reactive iodine atom on the thiophene (B33073) ring. The methyl group at the 2-position influences the electronic properties and steric environment of the molecule, while the iodo group at the 3-position serves as a versatile handle for a wide array of chemical transformations.

Current research predominantly focuses on leveraging the C-I bond for cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck couplings, to introduce diverse aryl, alkyl, and acetylenic substituents. researchgate.net These reactions have enabled the synthesis of complex oligothiophenes and polythiophenes with tailored electronic and optical properties. researchgate.net The resulting materials are actively investigated for applications in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Furthermore, the compound is a key intermediate in the synthesis of biologically active molecules and functionalized heterocycles. researchgate.netresearchgate.net

Emerging Trends in Synthetic Methodologies and Catalysis

The synthesis of this compound and its subsequent reactions are continuously being refined, with a strong emphasis on developing more efficient, sustainable, and cost-effective methods. Emerging trends in synthetic methodologies include the exploration of greener reaction conditions, such as the use of deep eutectic solvents, which can be recycled and are more environmentally benign than traditional volatile organic compounds (VOCs). researchgate.net

In the realm of catalysis, there is a significant push towards the development of novel ligand-free and highly active catalyst systems for cross-coupling reactions. rsc.org While palladium-based catalysts remain the workhorse, research is expanding to include more abundant and less expensive transition metals. The design of sophisticated ligands that can enhance catalyst stability, activity, and selectivity is also a major focus. nih.gov These advancements aim to reduce catalyst loading, broaden the substrate scope, and improve reaction efficiency under milder conditions, making the synthesis of complex thiophene derivatives more practical and scalable.

Opportunities for Novel Reactivity Exploration and Functionalization

While cross-coupling reactions dominate the current use of this compound, there are significant opportunities to explore novel reactivity patterns and functionalization strategies. The inherent reactivity of the thiophene ring, influenced by both the iodo and methyl substituents, presents avenues for electrophilic and nucleophilic substitution reactions at other positions of the ring. researchgate.net

Future research could focus on C-H activation/functionalization reactions at the unoccupied positions of the thiophene ring, providing more direct and atom-economical routes to poly-substituted thiophenes. Investigating the metal-halogen exchange of this compound to generate organolithium or Grignard reagents can open pathways to a different set of functionalized derivatives. Furthermore, exploring cycloaddition reactions and ring-opening methodologies could lead to the synthesis of entirely new classes of sulfur-containing heterocycles derived from this versatile building block.

Prospects for Advanced Applications in Tailored Materials and Targeted Synthesis

The unique electronic and structural features of derivatives synthesized from this compound position them as promising candidates for a range of advanced applications. In materials science, the ability to fine-tune the electronic properties through systematic functionalization makes them highly attractive for creating next-generation organic semiconductors. researchgate.net This includes the development of materials with improved charge carrier mobility, optimized energy levels for efficient charge transfer in solar cells, and enhanced stability for longer device lifetimes.

In the field of medicinal chemistry and drug discovery, thiophene derivatives are known to exhibit a wide range of biological activities. mdpi.comimpactfactor.org this compound serves as a valuable scaffold for the targeted synthesis of novel therapeutic agents. researchgate.net Its derivatives could be explored as inhibitors for specific enzymes or as ligands for receptors implicated in various diseases. The modular nature of its synthesis allows for the creation of compound libraries for high-throughput screening, accelerating the discovery of new drug candidates.

Synergistic Role of Advanced Characterization and Computational Chemistry in Future Studies

The synergy between advanced characterization techniques and computational chemistry will be instrumental in driving future research on this compound and its derivatives. High-resolution spectroscopic methods, such as advanced NMR techniques and mass spectrometry, will continue to be essential for unambiguous structure elucidation of complex synthetic products.

Computational chemistry, particularly density functional theory (DFT) calculations, offers powerful tools to predict and understand the reactivity, electronic structure, and optical properties of these molecules. mdpi.comrsc.org Theoretical studies can guide the rational design of new synthetic targets with desired properties, predict reaction outcomes, and elucidate reaction mechanisms. rsc.org This integrated approach will accelerate the discovery and development of new materials and molecules based on the this compound scaffold, enabling a more efficient and targeted exploration of their potential applications.

Q & A

Q. What are the optimized synthetic routes for 3-Iodo-2-methylthiophene, and how is structural validation performed?

A common method involves iodination of pre-functionalized thiophene derivatives. For example, methyl(2-(alkynyl)phenyl)sulfane derivatives can undergo iodine addition in dichloromethane (DCM) under argon with molecular iodine (2 eq.), followed by purification via column chromatography (Hexane/EtOAc) . Structural validation typically employs H/C NMR to confirm iodine incorporation and substituent positions. GC-MS with internal standards (e.g., as in 3-methoxythiophene analysis) can assess purity and quantify byproducts .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- NMR Spectroscopy : Essential for confirming regioselectivity of iodine substitution and methyl group placement. For example, H NMR can distinguish between aromatic protons in thiophene rings and methyl groups.

- GC-MS : Useful for quantifying reaction yields and identifying volatile impurities (e.g., unreacted starting materials) .

- IR Spectroscopy : Detects functional groups (e.g., C-I stretching at ~500 cm) and validates acylated intermediates .

Q. How can purification challenges (e.g., iodine byproducts) be addressed in synthesis?

- Column Chromatography : Hexane/EtOAc gradients effectively separate iodinated products from unreacted iodine or polar byproducts .

- Reverse-Phase HPLC : For complex mixtures, methanol-water gradients (30%→100%) resolve structurally similar compounds, achieving >95% purity .

Advanced Research Questions

Q. What factors influence the regioselectivity of iodination in 2-methylthiophene derivatives?

Regioselectivity is governed by electronic and steric effects. Electron-donating groups (e.g., methyl at position 2) direct electrophilic iodine to the most electron-rich position (e.g., position 3 in thiophene). Steric hindrance from substituents can alter reactivity; computational modeling (DFT) is recommended to predict preferential sites .

Q. How do reaction conditions (e.g., catalysts, solvents) impact yields in cross-coupling reactions involving this compound?

- Pd Catalysis : Pd(PPh) or Pd(OAc) with ligands (e.g., XPhos) enhances coupling efficiency with alkynes or arylboronic acids. Yields vary with substituents: electron-withdrawing groups (–F, –Br) on coupling partners reduce yields (41–78%), while electron-donating groups (–OCH) improve reactivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) stabilize intermediates, while coordinating solvents (THF) may slow reaction rates.

Q. What strategies mitigate decomposition or instability of this compound during storage or reactions?

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidative degradation.

- Low-Temperature Storage : –20°C in amber vials minimizes light- or heat-induced deiodination.

- Stabilizing Additives : Adding radical inhibitors (e.g., BHT) suppresses iodine radical formation during long-term reactions .

Q. How can computational methods (e.g., DFT) guide the design of this compound derivatives for material science or medicinal chemistry?

- Electron Density Mapping : Predicts reactive sites for further functionalization (e.g., Suzuki-Miyaura coupling).

- Thermodynamic Stability : Calculates Gibbs free energy to assess synthetic feasibility of novel derivatives.

- Docking Studies : Evaluates binding affinity of iodinated thiophenes to biological targets (e.g., enzymes in antibacterial agents) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles compliant with EN 166 or NIOSH standards.

- Engineering Controls : Use fume hoods for iodination steps to manage iodine vapor exposure.

- Waste Disposal : Segregate iodine-containing waste for professional treatment to avoid environmental contamination .

Q. How can scalability challenges be addressed in multi-step syntheses involving this compound?

- Batch Size Optimization : Scale-up reactions (e.g., 10 mmol in 50 mL flasks) require adjusted stirring rates and temperature control to maintain yield consistency .

- Continuous Flow Systems : Microreactors improve heat dissipation and reduce side reactions in exothermic steps (e.g., iodine addition) .

Q. What are the limitations of current synthetic methods, and how can they be improved?

- Low Yields in Cross-Coupling : Electron-deficient partners (e.g., –CF) reduce efficiency. Solution: Optimize ligand-catalyst pairs (e.g., Pd-XPhos) or use microwave-assisted synthesis to accelerate reactions .

- Purification Complexity : Co-elution of byproducts in chromatography. Solution: Combine orthogonal techniques (e.g., HPLC after column chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.